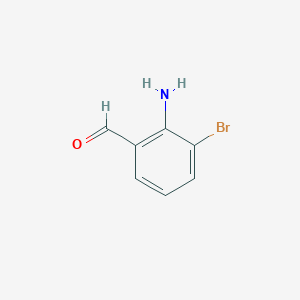

2-Amino-3-bromobenzaldehyde

説明

Structural Significance within Halogenated Aminobenzaldehydes

The chemical properties and reactivity of 2-Amino-3-bromobenzaldehyde are dictated by the interplay of its three functional groups positioned at the 1, 2, and 3 positions of the benzene (B151609) ring.

Amino Group (-NH2): As an activating, ortho-para directing group, the amino group increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. Its nucleophilic nature is also pivotal in cyclization reactions.

Aldehyde Group (-CHO): The aldehyde is an electron-withdrawing group that deactivates the ring. Its electrophilic carbon is a key site for nucleophilic attack, forming the basis for condensation reactions.

Bromo Group (-Br): The bromine atom is a deactivating but ortho-para directing halogen. noaa.gov Its presence introduces steric hindrance and provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. nih.gov

The ortho relationship between the nucleophilic amino group and the electrophilic aldehyde group is particularly significant. This arrangement facilitates intramolecular cyclization reactions, most notably the Friedländer annulation, which is a classical and efficient method for synthesizing quinolines. The bromine atom at the adjacent C3 position further modulates the electronic environment and offers a handle for subsequent functionalization, making this compound a more strategic starting material than simpler aminobenzaldehydes. sci-hub.sersc.org

Strategic Importance as a Versatile Synthetic Building Block

The strategic value of this compound lies in its ability to serve as a precursor to a wide array of complex molecules, especially heterocyclic compounds which are prevalent in medicinal chemistry.

One of the most prominent applications is in the synthesis of quinoline (B57606) derivatives. rsc.org The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a direct pathway to substituted quinolines. nih.gov For example, this compound can react with ketones to form 8-bromoquinoline (B100496) scaffolds. This scaffold is a key intermediate in the synthesis of various biologically active molecules. The bromine atom can then be used to introduce further complexity.

Beyond quinolines, this building block is used to construct other fused heterocyclic systems. For instance, it is a precursor in the synthesis of quinazolinones and benzodiazepines, which are classes of compounds with a broad spectrum of biological activities. The presence of the three functional groups allows for sequential and regioselective reactions, enabling the construction of these polycyclic systems in a controlled manner.

A notable example of its utility is in the preparation of precursors for drugs like Ambroxol, a mucolytic agent. google.com While its isomer, 2-amino-3,5-dibromobenzaldehyde, is more directly cited in the synthesis of Ambroxol and Bromhexine metabolites, the underlying chemistry highlights the importance of this class of compounds as intermediates in pharmaceutical production. google.comchemicalbook.comguidechem.comcartelinternational.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 145123-24-6 | achemblock.com |

| Molecular Formula | C7H6BrNO | achemblock.comnih.gov |

| Molecular Weight | 200.04 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | NC1=C(Br)C=CC=C1C=O | achemblock.com |

Overview of Research Trajectories for Related Chemical Entities

Research involving halogenated aminobenzaldehydes and related structures is focused on several key areas, driven by the continuous search for new therapeutic agents and more efficient synthetic methodologies.

Development of Novel Heterocyclic Scaffolds: Chemists are continually exploring new ways to use these building blocks to create novel heterocyclic systems. This includes the development of multi-component reactions where this compound or its derivatives can react with multiple other reagents in a one-pot synthesis to generate complex and diverse molecular libraries. rsc.org This approach is highly efficient for drug discovery, allowing for the rapid generation of many different compounds for biological screening.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents like water or ethanol (B145695), and the development of reusable catalysts for reactions involving these compounds. rsc.org

Medicinal Chemistry Applications: Research is actively pursuing the synthesis of derivatives with potential biological activity. Quinolines derived from these precursors are being investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. rsc.org For example, quinolinequinones, which can be synthesized from related precursors, have shown promise as antitumor agents. nih.gov Similarly, indazole derivatives, which share structural motifs, are being explored for their potent biological activities. mdpi.com The Curtius rearrangement, a reaction used to synthesize isocyanates from carboxylic acids, has been employed to create complex quinolone antibacterials, demonstrating the modularity of these synthetic strategies. nih.gov

The ongoing research into compounds like this compound and its relatives underscores their enduring importance as foundational elements in the synthesis of functional organic molecules. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBVFJUXKRSWJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435289 | |

| Record name | 2-Amino-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145123-24-6 | |

| Record name | 2-Amino-3-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3 Bromobenzaldehyde

De Novo Synthesis Strategies

De novo synthesis provides a direct approach to constructing the target molecule from simpler, readily available starting materials. Several strategies have been developed, each with distinct advantages in terms of regioselectivity and efficiency.

Regiocontrolled Bromination of Aminobenzaldehydes

A common de novo approach involves the direct, regiocontrolled bromination of 2-aminobenzaldehyde (B1207257). The amino group in the starting material directs the electrophilic bromine to the ortho and para positions. To achieve the desired 3-bromo substitution, careful control of reaction conditions is crucial. One method involves the reduction of o-nitrobenzaldehyde to form o-aminobenzaldehyde, which is then brominated in situ. google.com This one-pot synthesis simplifies the process by avoiding the isolation of the intermediate o-aminobenzaldehyde. google.com The use of a mixed solvent system, such as ethanol (B145695) and water, and the presence of a catalyst like iron bromide, generated from iron powder and bromine, can enhance the efficiency and yield of the bromination step. google.com

Functionalization of Bromoanilines

An alternative strategy begins with a pre-functionalized bromoaniline, such as 2-bromoaniline (B46623). This approach offers a different regiochemical starting point, where the challenge lies in the introduction of the aldehyde group at the desired position. Palladium-catalyzed carbonylation reactions of 2-bromoanilines represent a versatile method for this transformation. ccspublishing.org.cn These reactions can introduce a carbonyl group, which can then be converted to the aldehyde functionality.

Ortho-Directed Metalation and Formylation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium intermediate can then react with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group. In the context of 2-amino-3-bromobenzaldehyde synthesis, a protected amine can act as the DMG on a bromo-substituted benzene (B151609) ring. For instance, an N-protected 2-bromoaniline can be subjected to ortho-lithiation followed by formylation to yield the desired product after deprotection. researchgate.netresearchgate.net The choice of the protecting group and the organolithium reagent is critical to the success of this strategy. uwindsor.ca

Convergent and Divergent Synthetic Pathways

Divergent synthesis, on the other hand, starts from a common intermediate that can be elaborated into a variety of related structures. A key intermediate in a divergent synthesis of substituted benzaldehydes could be a suitably protected and functionalized aniline (B41778) derivative. From this common precursor, different halogenation and formylation strategies can be employed to access a range of substituted aminobenzaldehydes, including the 2-amino-3-bromo isomer.

Catalytic and Chemoenzymatic Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic and chemoenzymatic methods to improve efficiency, selectivity, and sustainability.

Catalytic Routes: Transition-metal catalysis plays a significant role in the synthesis of substituted anilines and benzaldehydes. Palladium-catalyzed cross-coupling reactions, for example, can be used to form C-C or C-N bonds, providing access to complex aniline derivatives that can be further functionalized. acs.org For instance, a palladium catalyst can facilitate the coupling of 2-bromoanilines with various partners, which can then be transformed into the target aldehyde. ccspublishing.org.cn Copper-catalyzed reactions have also been explored for the synthesis of related benzoxazoles from 2-bromoanilines. researchgate.net

Chemoenzymatic Routes: Chemoenzymatic cascades combine the selectivity of enzymes with the versatility of chemical reactions. nih.govmdpi.com While a direct chemoenzymatic route to this compound is not extensively documented, related transformations highlight the potential of this approach. For example, ω-transaminases can be used for the enantioselective synthesis of chiral amines, which are valuable precursors. mdpi.com A hypothetical chemoenzymatic route could involve the enzymatic reduction of a nitro group followed by a chemical bromination and formylation, or an enzymatic oxidation of a corresponding alcohol. For instance, laccase/TEMPO systems are known to oxidize benzylic alcohols to aldehydes under mild conditions. mdpi.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount for developing a practical and efficient synthesis. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the direct bromination of 2-aminobenzaldehyde, optimization studies have focused on the molar ratio of reactants, the type of solvent, and the temperature to maximize the yield and purity of the desired product while minimizing the formation of byproducts like 2-amino-3,5-dibromobenzaldehyde. google.comgoogle.com The use of additives like potassium bromide (KBr) has been shown to improve the utilization of bromine. google.com

In catalytic reactions, the ligand, catalyst loading, and base are critical variables. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can significantly impact the reaction's efficiency and selectivity. researchgate.net Microwave-assisted synthesis has also been explored to shorten reaction times and improve yields in some cases. researchgate.net

The table below summarizes key findings from various synthetic approaches.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| o-Nitrobenzaldehyde | 1) Iron powder, Glacial acetic acid, HCl, 95-105°C; 2) Bromine, room temp. | 2-Amino-3,5-dibromobenzaldehyde | >90% | google.com |

| o-Aminobenzaldehyde | Bromine, KBr, water, ethanol, 5-10°C | 2-Amino-3,5-dibromobenzaldehyde | 91.7-91.9% | google.com |

| 2-Bromoanilines | Isocyanates, Mo(CO)6 | 2-Aminobenzoxazinone derivatives | up to 90% | ccspublishing.org.cn |

| 2-Bromoanilines, Aniline, Triethyl orthoformate, CO | Pd(OAc)2/BuPAd2, DIPEA, 1,4-dioxane | 3-Phenyl-4(3H)-quinazolinone | up to 92% | ccspublishing.org.cn |

| 2-Allylphenol | 1) HNO3/H2SO4; 2) NBS; 3) Allyl bromide; 4) Zn, NH4Cl | 3-Allyl-2-(allyloxy)-5-bromoaniline | 98% (final step) | mdpi.com |

Table 1: Summary of Synthetic Approaches and Yields

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Bromobenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group in 2-Amino-3-bromobenzaldehyde is a key site for electrophilic attack, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. While direct examples of Grignard or organolithium additions to this compound are not extensively detailed in the cited literature, the reactivity of similar aromatic aldehydes suggests these reactions are feasible. The amino group may require protection or the use of specific reagents to avoid side reactions.

A significant class of reactions involving the aldehyde group is cycloaddition. For instance, 2-bromobenzaldehydes can participate in three-component [3+2] cycloaddition reactions with amino acids and maleimides. ambeed.com In these sequences, an azomethine ylide is generated in situ from the aldehyde and amino acid, which then undergoes a 1,3-dipolar cycloaddition with the dipolarophile (maleimide). acs.orgacs.org This process allows for the diastereoselective synthesis of complex, fused heterocyclic systems like pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. ambeed.com

| Reactants | Reagents/Conditions | Product Type | Reference |

| 2-Bromobenzaldehydes, Amino esters, Maleimides | AcOH, MeCN, 110 °C | Pyrrolidine adducts | acs.org |

| 2-Bromobenzaldehydes, 2-Aminoisobutyric acid, Maleimides | AcOH, MeCN, 110 °C, then N-allylation and Heck reaction | Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines | acs.org |

Condensation and Imine Formation

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most common transformations for this class of compounds. For example, this compound reacts with hydroxylamine (B1172632) hydrochloride in the presence of potassium carbonate and ethanol (B145695) to yield the corresponding this compound oxime. google.com

The condensation is not limited to simple amines. The related 2-Amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of the mucolytic drug Ambroxol. google.com This synthesis involves the condensation of the aldehyde with trans-4-aminocyclohexanol (B47343) to form an intermediate imine, which is subsequently reduced. google.comresearchgate.net Similarly, condensation with aliphatic diamines can produce tetradentate Schiff base ligands capable of forming complexes with metal ions like nickel(II) and oxovanadium(IV). semanticscholar.org The reaction of 3-bromobenzaldehyde (B42254) with 1,3-diaminopropan-2-ol in methanol (B129727) provides the corresponding bis-imine Schiff base in high yield. researchgate.net

A notable application is the Friedländer annulation, where 2-aminobenzaldehydes condense with compounds containing an activated methylene (B1212753) group (e.g., ketones) to form quinolines. Research on the related 2-amino-3-(benzyloxy)-4-bromobenzaldehyde shows its reaction with methyl 2-acetylpyridine-6-carboxylate to yield a substituted quinoline (B57606) derivative. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type | Reference |

| This compound | Hydroxylamine hydrochloride | K₂CO₃, Ethanol, 20°C | Oxime | google.com |

| 2-Amino-3,5-dibromobenzaldehyde | trans-4-Aminocyclohexanol | Methanol, 50-70°C | Imine | google.comCurrent time information in Bangalore, IN. |

| 2-Amino-3,5-dibromobenzaldehyde | Aliphatic diamines | Not specified | Schiff base ligand | semanticscholar.org |

| 2-Amino-3-(benzyloxy)-4-bromobenzaldehyde | Methyl 2-acetylpyridine-6-carboxylate | NaOMe or standard conditions | Substituted quinoline | researchgate.net |

Oxidative and Reductive Manipulations

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Aldehydes are among the more easily oxidized organic functional groups, and various oxidizing agents can effect the transformation to a carboxylic acid. google.com

Conversely, reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). This reduction is a key step in reductive amination procedures, where an imine formed in situ is reduced to an amine. For instance, in the synthesis of Ambroxol from 2-amino-3,5-dibromobenzaldehyde, after condensation with the amine, sodium borohydride is added to reduce the resulting imine to a secondary amine. Current time information in Bangalore, IN. The reduction of oxime ethers derived from 2-bromobenzaldehyde (B122850) has also been demonstrated using a 2-picoline-borane complex in the presence of aqueous HCl. uobaghdad.edu.iq While a direct reduction of this compound to 2-Amino-3-bromobenzyl alcohol is not explicitly detailed, the reduction of the related 2-amino-5-bromobenzoic acid to the corresponding benzyl alcohol using lithium aluminum hydride (LiAlH₄) is well-documented, showcasing the feasibility of reducing carbonyl-type functional groups in these systems. uni-konstanz.de

| Starting Material | Reagents/Conditions | Product | Reference |

| Imine from 2-Amino-3,5-dibromobenzaldehyde | Sodium borohydride, Methanol | Secondary amine (Ambroxol) | Current time information in Bangalore, IN. |

| Oxime ether of 2-bromobenzaldehyde | 2-Picoline-borane, aq. HCl, MeOH-AcOH | Methoxyamine derivative | uobaghdad.edu.iq |

| 2-Amino-5-bromobenzoic acid | Lithium aluminum hydride, THF | 2-Amino-5-bromobenzyl alcohol | uni-konstanz.de |

Reactivity of the Primary Aromatic Amine

The primary aromatic amine group is nucleophilic and serves as a handle for constructing amides, sulfonamides, ureas, and for engaging in coupling reactions via a diazonium intermediate.

Amidation, Sulfonamidation, and Urea Formation

The nucleophilic amino group of this compound can react with acylating agents like acid chlorides or anhydrides to form N-aryl amides. For example, 3-bromo-phenylamine reacts with acetyl chloride in the presence of a base to give N-(3-bromophenyl)acetamide in high yield. The synthesis of N-(5-Bromo-2-formylphenyl)acetamide, a closely related isomer, further demonstrates the compatibility of the aldehyde group during the acylation of the amine. biosynth.com

Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. magtech.com.cn The synthesis of N-(2-Formylphenyl)-4-methylbenzenesulfonamide is a known transformation that has been used as a starting point for constructing more complex heterocyclic systems. chim.it This indicates that the amino group of this compound can be selectively reacted with sulfonyl chlorides in the presence of the aldehyde. The reactivity of the formyl group in such sulfonamides is generally lower in certain subsequent reactions compared to simple benzamides, which can be attributed to steric or electronic effects.

Urea formation, typically achieved by reacting an amine with an isocyanate or by using phosgene (B1210022) derivatives, is also a plausible transformation for the amino group, although specific examples starting from this compound are not prevalent in the searched literature. The established reactivity towards acylation and sulfonamidation strongly supports its capability to form ureas under appropriate conditions. google.com

| Reactant | Reagent | Conditions | Product Type | Reference |

| 3-Bromo-phenylamine | Acetyl chloride | DIEA, 0°C to RT | N-Aryl amide | |

| N-(2-Formylphenyl)-4-methylbenzenesulfonamide | Benzyl protected indole | I₂, Cs₂CO₃, MeCN | Indoloquinoline precursor | chim.it |

| 4-Formylbenzenesulfonyl chloride | Methylamine | Pyridine or Triethylamine, DCM | N-Aryl sulfonamide |

Diazotization and Subsequent Aryl Coupling Reactions

The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HBr or HCl at low temperatures (0–10 °C). ias.ac.inyoutube.com This diazonium intermediate is highly versatile and can undergo a variety of substitution reactions where the diazonio group is replaced, often with loss of dinitrogen gas.

The Sandmeyer reaction is a classic transformation where the diazonium group is replaced by a halide (e.g., Cl, Br) or cyanide using a copper(I) salt catalyst. organic-chemistry.org While the starting material already contains a bromine atom, this reaction could be used to introduce other groups. For example, diazotization of an aniline (B41778) followed by treatment with cuprous bromide is a standard method for installing an aryl bromide. acs.org

More modern cross-coupling reactions can also utilize diazonium salts. In the Heck-Matsuda reaction, the aryl diazonium salt couples with an alkene in the presence of a palladium catalyst. acs.orggla.ac.uk Similarly, the Suzuki-Miyaura reaction can couple the diazonium salt with an organoboron compound, providing a powerful method for C-C bond formation. researchgate.netchemie-brunschwig.ch These reactions expand the synthetic utility of this compound, allowing the amine functionality to be converted into a wide range of substituents.

| Reactant | Reagents/Conditions | Reaction Type | Product | Reference |

| para-Substituted aniline | 1. NaNO₂, aq. HBr, 0-10°C; 2. (Decomposition of salt) | Diazotization-Bromination | para-Substituted bromobenzene | ias.ac.in |

| 2-Amino-3-substituted benzoic acid | Diazotization-coupling | Diazotization-Coupling | Biphenyl derivative | researchgate.net |

| Aryl diazonium salt | Alkene, Pd(OAc)₂ | Heck-Matsuda Reaction | Substituted alkene | acs.org |

| Aryl diazonium salt | Arylboronic acid, Pd catalyst | Suzuki-Miyaura Reaction | Biaryl compound | chemie-brunschwig.ch |

Intramolecular Cyclization Pathways

The unique arrangement of the amino, bromo, and aldehyde functionalities on the aromatic ring of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions often involve the initial participation of the aldehyde and amino groups, followed by a subsequent reaction involving the bromine substituent.

One prominent application is in the synthesis of quinoline derivatives. For instance, a Friedlander-type condensation can occur between this compound and a ketone with a reactive α-methylene group. This is exemplified by the reaction with 2-acetylpyridine (B122185) to form 8-benzyloxy-7-bromo-2-(2'-pyridyl)quinoline, a key intermediate in the synthesis of lavendamycin (B1674582) analogs, which are known for their cytotoxic properties. nih.gov The reaction proceeds via condensation and subsequent cyclodehydration. rsc.org

Furthermore, this compound can be utilized in multi-component reactions to construct complex heterocyclic frameworks. A notable example is a palladium-catalyzed tandem process where 2-bromobenzaldehyde (a related compound) undergoes an A³-coupling, followed by C-N coupling and intramolecular cyclization to yield quinolines. preprints.org While this example doesn't start with the aminated version, it highlights the utility of the o-bromobenzaldehyde scaffold in cyclization cascades.

The presence of the amino group can also direct cyclization in other ways. For example, reductive cyclization of related o-nitrobenzaldehydes is a known method to produce 2,1-benzisoxazoles. chemicalbook.com While not a direct cyclization of this compound, it illustrates a potential transformation pathway of a closely related precursor.

Chemistry of the Aromatic Bromine Substituent

The bromine atom in this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding its synthetic utility.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine substituent of this compound readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. 2-Bromobenzaldehyde is a common substrate for Suzuki-Miyaura reactions to form biaryl compounds. sigmaaldrich.com For instance, it can be coupled with various boronic acids under Pd(0) catalysis to generate a diverse library of substituted compounds. nih.govdergipark.org.tr The reaction typically involves a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃. nih.gov The efficiency of the Suzuki-Miyaura coupling allows for its use in the synthesis of complex molecules, including those with potential biological activity. nih.govnih.gov

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene. 2-Bromobenzaldehyde can undergo intramolecular Heck reactions to form cyclic structures. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org For example, after an initial modification of the aldehyde and amino groups, the resulting intermediate can undergo an intramolecular Heck reaction to construct fused heterocyclic systems like pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. beilstein-journals.orgresearchgate.netbeilstein-journals.org These reactions are typically catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like PPh₃ and a base such as K₂CO₃. researchgate.netbeilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. 2-Bromobenzaldehyde is a suitable substrate for Sonogashira coupling, which is often catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). beilstein-journals.orgbeilstein-journals.org This reaction is instrumental in synthesizing 2-alkynyl-substituted aromatic compounds, which can serve as precursors for further cyclization reactions to produce heterocycles like indoles. beilstein-journals.org The Sonogashira reaction has been successfully applied to the coupling of 3-bromo-2-aminopyridines with terminal alkynes, demonstrating its applicability to similar scaffolds. researchgate.net

A summary of representative palladium-catalyzed cross-coupling reactions involving 2-bromobenzaldehyde derivatives is presented below:

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | Biaryl compounds |

| Heck (intramolecular) | Alkene moiety within the molecule | Pd(OAc)₂, PPh₃, K₂CO₃ | Fused heterocyclic systems |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | 2-Alkynyl-substituted aromatics |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, provide an alternative and often complementary approach to palladium-catalyzed methods for bond formation at the bromine-substituted position.

The Ullmann reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. For example, 2-bromobenzaldehyde undergoes Ullmann condensation with phenols to synthesize 2-phenoxybenzaldehydes. nih.gov It can also be involved in domino reactions, such as the copper(II)-catalyzed reaction of 6-amino-1,3-dimethyluracils with 2-bromobenzaldehydes to form pyrimidine-fused quinolines through a one-pot C-C and C-N bond formation process. nih.gov Copper(I) iodide (CuI) is a commonly used catalyst for these transformations, often in the presence of a base like cesium carbonate (Cs₂CO₃). rsc.org

A modified Friedländer quinoline synthesis utilizes a copper-catalyzed three-component reaction of 2-bromobenzaldehyde, a 1,3-dicarbonyl compound, and sodium azide. rsc.orgrsc.org This process involves an in-situ generation of Cu(I) species and proceeds through an Ullmann-type coupling mechanism. rsc.orgrsc.org

Nucleophilic Aromatic Substitution with Activated Nucleophiles

For instance, in related polyhalogenated benzaldehydes, selective nucleophilic substitution of a halogen has been observed. wuxibiology.com Studies on the fluorination of bromobenzaldehydes have shown that direct displacement of the bromine by fluoride (B91410) can occur, although the yields can be highly dependent on the reaction conditions and the solvent used. researchgate.net In some cases, the reaction can be catalyzed by copper salts, proceeding through a nucleophilic aromatic substitution mechanism. google.com

Investigation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic strategies.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide valuable insights into the rate-determining steps and the influence of various parameters on the reaction outcome. While specific kinetic studies focused solely on this compound are not extensively reported in the provided context, kinetic analyses of related reactions offer a framework for understanding its reactivity.

For example, kinetic studies of Heck coupling reactions using palladacycle catalysts have been conducted to elucidate the role of different catalyst species. researchgate.net Similarly, the kinetics of aryl chloride homocoupling catalyzed by nickel complexes have been investigated, revealing complex dependencies on catalyst and ligand concentrations. acs.org

In the context of nucleophilic aromatic substitution, the rate of reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. For instance, in the fluorination of halobenzaldehydes, the reaction rate and the extent of side reactions like oxidation of the aldehyde group are highly solvent-dependent. researchgate.net

The progress of palladium-catalyzed reactions is often monitored over time using techniques like ¹H NMR spectroscopy to understand the sequence of events, such as the initial formation of an intermediate followed by cyclization. researchgate.net

A general overview of factors influencing reaction rates is provided below:

| Reaction Type | Key Influencing Factors |

| Palladium-Catalyzed Cross-Coupling | Catalyst and ligand structure, base, solvent, temperature |

| Copper-Mediated Coupling | Catalyst, ligand, base, temperature |

| Nucleophilic Aromatic Substitution | Leaving group ability, nucleophile strength, solvent polarity |

Spectroscopic Monitoring of Intermediates

The direct observation and characterization of transient intermediates are paramount for validating proposed reaction mechanisms. In the context of reactions involving this compound, such as condensations and cyclizations to form heterocyclic systems, several spectroscopic techniques are indispensable.

In-situ spectroscopy allows for the real-time monitoring of a reaction mixture without the need for sample extraction, thereby preserving the integrity of short-lived species.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for tracking the progress of reactions involving changes in key functional groups. For instance, in a condensation reaction of this compound, the disappearance of the characteristic C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹) and the N-H stretches of the amine, concurrent with the appearance of a C=N imine stretch (around 1625-1640 cm⁻¹), can be monitored. researchgate.net This method was used to follow the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol, confirming product formation by observing the shift from the aldehyde C=O band at 1685 cm⁻¹ to the imine C=N band at 1625 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR spectroscopy is a powerful tool for obtaining detailed structural information about intermediates. In reactions where this compound forms heterocyclic products, one could expect to observe the formation of transient species like Schiff bases or enamines. For example, in a photocatalytic reaction involving 4-bromo-benzaldehyde, ¹H NMR spectroscopy was used to monitor the reaction mixture before and after illumination, clearly showing the conversion of the starting material to the product. rsc.org

Transient Absorption Spectroscopy: For reactions that can be initiated by a pulse of light (photochemistry) or have extremely short-lived intermediates, nanosecond transient absorption spectroscopy is employed. This method has been used to study 2-bromoaryl ketones, which are structurally related to this compound. Upon laser flash photolysis, the technique allows for the detection and characterization of transient species such as triplet states and aryl radicals, providing insights into their lifetimes and subsequent reaction pathways, like C-Br bond homolysis.

Below is an illustrative data table showing typical spectroscopic shifts that could be monitored in a hypothetical reaction where this compound (A) reacts with a generic amine (R-NH₂) to form a Schiff base intermediate (B) before a subsequent cyclization step.

| Compound/Intermediate | Functional Group | Technique | Characteristic Signal/Shift |

| This compound (A) | Aldehyde C=O | FT-IR | ~1685 cm⁻¹ |

| This compound (A) | Aldehyde C-H | ¹H NMR | ~9.8 ppm (singlet) |

| This compound (A) | Amine N-H | ¹H NMR | ~6.1 ppm (broad singlet) |

| Schiff Base Intermediate (B) | Imine C=N | FT-IR | ~1630 cm⁻¹ |

| Schiff Base Intermediate (B) | Imine C-H | ¹H NMR | ~8.3 ppm (singlet) |

This table is illustrative and based on data from analogous compounds.

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical lens to complement experimental findings. It allows for the detailed exploration of reaction energy profiles, the geometric characterization of transient intermediates and transition states, and the calculation of activation energies, which are often difficult to determine experimentally.

Reaction Mechanism Elucidation: DFT calculations can be used to map the entire potential energy surface of a reaction. For a potential intramolecular cyclization of this compound, this would involve modeling the starting material, any pre-reaction complexes, transition states, intermediates, and the final product. For example, in studies of the chloroboration of substituted benzaldehydes, DFT calculations at the M062X/6-311++G(d,p) level of theory were used to compute the free energies of intermediates and transition states, revealing a two-step mechanism involving the formation of a zwitterionic intermediate followed by a 1,3-chloride migration. nih.gov This approach helps to validate or refute proposed mechanisms by comparing the calculated energy barriers with experimental reaction conditions.

Transition State Analysis: Identifying the structure of a transition state is a key outcome of computational modeling. Frequency calculations are performed to confirm a structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov For a reaction such as an intramolecular Heck cyclization, which could be plausible for a derivative of this compound, DFT could model the palladium-catalyzed C-C bond formation, identifying the key oxidative addition and reductive elimination transition states.

Reactivity Descriptors: DFT can also be used to calculate various electronic properties and reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP) maps, and atomic charges. researchgate.net These descriptors help to predict the most likely sites for nucleophilic or electrophilic attack. For a Schiff base derived from 3-bromobenzaldehyde, DFT calculations showed that the oxygen and nitrogen atoms were the most electron-rich (nucleophilic) sites, while the imine carbon was an electrophilic site. researchgate.net

The following table provides hypothetical data that could be generated from a DFT study of a cyclization reaction of this compound, illustrating the types of energetic information obtained.

| Species | Description | Method/Basis Set | Relative Free Energy (kcal/mol) |

| Reactant | This compound | B3LYP/6-311++G(d,p) | 0.0 |

| TS1 | Transition State for C-N bond formation | B3LYP/6-311++G(d,p) | +22.5 |

| Intermediate | Cyclized non-aromatic intermediate | B3LYP/6-311++G(d,p) | +5.7 |

| TS2 | Transition State for H-shift/aromatization | B3LYP/6-311++G(d,p) | +15.3 |

| Product | Final heterocyclic product | B3LYP/6-311++G(d,p) | -12.8 |

This table is a hypothetical example to illustrate the output of computational modeling and does not represent experimentally verified data for this specific reaction.

By combining direct spectroscopic observation with the predictive power of computational modeling, a comprehensive understanding of the chemical reactivity of this compound can be achieved, facilitating its use in the synthesis of complex and valuable molecules.

Derivatization and Application in Complex Molecule Synthesis

Synthesis of Polycyclic and Heterocyclic Scaffolds

The ability to construct ring systems is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and materials science. 2-Amino-3-bromobenzaldehyde is a key starting material for building a variety of important heterocyclic cores.

Quinolines: The quinoline (B57606) framework is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a direct method for quinoline synthesis. This compound is an ideal substrate for this reaction, leading to the formation of 8-bromoquinoline (B100496) derivatives. These products are themselves versatile intermediates, as the bromine atom at the 8-position can be further functionalized via cross-coupling chemistry. researchgate.netresearchgate.net

A powerful one-pot, three-component strategy involves the reaction of a 2-bromobenzaldehyde (B122850), an active methylene (B1212753) compound, and an ammonia (B1221849) surrogate like sodium azide, often catalyzed by copper. rsc.orgrsc.org This approach generates the 2-amino group in situ, which then undergoes intramolecular cyclization. rsc.org This method provides efficient access to functionalized 2-aminoquinolines. rsc.org

| Reaction Type | Reactants | Key Conditions | Product Type | Ref. |

| Friedländer Synthesis | This compound, Ketones with α-methylene group | Base or Acid catalysis (e.g., KOtBu) | 8-Bromoquinolines | researchgate.net |

| Multi-component | 2-Bromobenzaldehyde, Active methylene nitrile, Sodium azide | Cu(I) catalyst, L-proline, K₂CO₃, DMSO, 150 °C | 2-Aminoquinolines | rsc.org |

| Electrophilic Cyclization | 1-(2-Aminophenyl) ketones, Substituted alkynes | KOtBu, Water-Ethyl Acetate (B1210297) | 3-Iodoquinolines | tandfonline.com |

Isoquinolines: The isoquinoline (B145761) motif is another critical heterocyclic core. Modern synthetic methods have utilized 2-bromobenzaldehyde derivatives to construct this scaffold through innovative cascade reactions. For instance, a domino imination/cycloisomerization of 2-propargylbenzaldehydes, which can be synthesized from 2-bromobenzaldehyde, yields 3-benzylisoquinolines under microwave promotion. rsc.org Another advanced approach involves a palladium-catalyzed cascade reaction featuring a cross-aldol condensation of 2-bromobenzaldehyde with 2-(1H-imidazol-1-yl)-1-arylethanones, followed by an intramolecular C–H functionalization to assemble imidazo[2,1-a]isoquinolines. acs.org Furthermore, three-component [3+2] cycloadditions using 2-bromobenzaldehydes, amino acids, and maleimides can generate intermediates that, after N-allylation, undergo an intramolecular Heck reaction to form complex fused pyrrolo[2,1-a]isoquinolines. researchgate.net

Benzodiazepines: While direct syntheses of benzodiazepines from this compound are not extensively documented, its structural motifs are amenable to established synthetic routes. For example, the synthesis of tricyclic pyrimidine-fused 1,5-benzodiazepines has been achieved starting from 3-bromobenzaldehyde (B42254). researchgate.net A plausible strategy using the target compound would involve the initial reaction of the ortho-amino group with an α-amino acid, followed by intramolecular cyclization to form the seven-membered diazepine (B8756704) ring. The bromine atom would remain as a functional handle for late-stage diversification.

Benzothiazines: The synthesis of 2,1-benzothiazines has been effectively achieved using a palladium-catalyzed Buchwald-Hartwig coupling reaction. This one-pot procedure involves the reaction of S-2-halophenyl-S-methylsulfoximines with 2-bromobenzaldehydes. nih.gov In this context, this compound can serve as the aldehyde component. The reaction couples the nitrogen of the sulfoximine (B86345) with the aryl bromide, followed by condensation with the aldehyde and subsequent cyclization to yield the benzothiazine ring system. nih.govresearchgate.net Research has shown that using specific ligands, such as RuPhos, can be crucial for optimizing the yields of these coupling reactions, especially when dealing with challenging substrates like 2-halophenyl sulfoximines. nih.govresearchgate.net

| Heterocycle | Reactants | Key Conditions | Product Type | Ref. |

| 2,1-Benzothiazine | S-2-Fluorophenyl-S-methylsulfoximine, 2-Bromobenzaldehydes | Pd₂(dba)₃, RuPhos ligand, NaOtBu, Toluene | S-2-Fluorophenyl-2,1-benzothiazines | nih.gov |

The trifunctional nature of this compound makes it an exemplary starting point for constructing complex fused ring systems via intramolecular cyclization. By selectively modifying the initial functional groups, precursors for a variety of powerful ring-closing reactions can be generated.

Intramolecular N-Arylation: A one-pot Horner-Wadsworth-Emmons olefination between 2-bromobenzaldehydes and N-protected phosphonoglycine trimethyl ester can be followed by a copper-catalyzed intramolecular N-arylation to furnish indole-2-carboxylates. researchgate.net

Palladium-Catalyzed Carbonylative Cyclization: Isoindolinones can be prepared via a palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with a primary amine. csic.es

Prins/Friedel–Crafts Cyclization: The aldehyde group can be elaborated, for instance, through a Wittig reaction to install a vinyl group. The resulting 2-(2-vinylphenyl)acetaldehyde derivative can then undergo a cascade intramolecular Prins/Friedel–Crafts cyclization when treated with a Lewis acid, leading to the formation of functionalized tetralins. beilstein-journals.org

Heck Reaction: As seen in isoquinoline synthesis, the bromine atom is perfectly positioned for intramolecular Heck reactions with a tethered alkene, a powerful method for forming new carbocycles fused to the aromatic ring. researchgate.net

Benzodiazepine and Benzothiazine Formations

Construction of Advanced Organic Intermediates

Beyond its direct use in heterocycle synthesis, this compound is a valuable building block for creating more complex and highly functionalized organic intermediates. cartelinternational.comiranchembook.ir The differential reactivity of its three functional groups allows for a programmed, stepwise introduction of complexity.

Aldehyde Transformation: The aldehyde can undergo standard transformations like Wittig reactions, Horner-Wadsworth-Emmons olefinations, or reductive aminations to introduce new carbon or nitrogen-based substituents. beilstein-journals.org

Amine Functionalization: The amino group can be readily acylated, alkylated, or converted into other functional groups via diazotization. It can also act as a directing group in certain C-H activation reactions.

Bromine Cross-Coupling: The bromine atom is a key site for diversification via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netbeilstein-journals.org

This orthogonal reactivity allows chemists to build elaborate molecular scaffolds. For example, one could first perform a Suzuki coupling at the bromine position to introduce a new aryl group, then transform the aldehyde into an alkyne via a Corey-Fuchs reaction, and finally use the amine to form a fused imidazole (B134444) ring. This step-by-step approach provides access to advanced intermediates that would be difficult to synthesize by other means.

Development of Libraries of Structurally Diverse Compounds

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools for drug discovery, aiming to create large collections of structurally diverse small molecules for biological screening. cam.ac.uk this compound is an ideal scaffold for such endeavors due to its three distinct points of diversification. researchgate.netcore.ac.uk

By systematically varying the reactants that engage with each of the three functional groups, a vast chemical space can be explored from a single starting material. For example, solid-phase synthesis strategies have utilized 2-bromobenzaldehyde to create large combinatorial libraries of isoquinolines by varying the amino acid and other building blocks. google.com

The concept can be illustrated as follows:

| Point of Diversity | Functional Group | Reaction Type | Example Building Blocks |

| R¹ | Amine (-NH₂) | Acylation / Reductive Amination | Library of Acid Chlorides, Library of Aldehydes/Ketones |

| R² | Aldehyde (-CHO) | Friedländer Annulation / Wittig Reaction | Library of Active Methylene Compounds, Library of Phosphonium Ylides |

| R³ | Bromine (-Br) | Suzuki / Sonogashira Coupling | Library of Boronic Acids, Library of Terminal Alkynes |

This three-dimensional approach to library generation allows for the rapid assembly of thousands of unique compounds from a common core, significantly accelerating the process of identifying molecules with desired biological or material properties. The Friedländer reaction of aminobromobenzaldehydes with a decahydroisoquinolone building block, for example, has been used to create a platform for combinatorial chemistry where the bromine and a secondary amine could be further elaborated. researchgate.net

Exploration of 2 Amino 3 Bromobenzaldehyde in Medicinal Chemistry and Drug Discovery

Rational Design of Biologically Active Compounds

Rational drug design involves the strategic development of new medications based on a deep understanding of biological targets. While specific literature detailing the rational design process commencing directly from 2-amino-3-bromobenzaldehyde is not abundant, its structural motifs are integral to the design of several classes of inhibitors. The core structure, featuring an aniline (B41778) and a benzaldehyde (B42025), is a classic framework for building heterocyclic systems known to interact with various biological targets.

For instance, the quinazoline (B50416) scaffold, which can be readily synthesized from 2-aminobenzaldehyde (B1207257) derivatives, is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov The design strategy often involves creating a molecule that can fit into the ATP-binding pocket of the kinase. The 2-amino group and the aldehyde function of this compound are perfectly poised for cyclization reactions to form the quinazoline ring, while the bromo substituent offers a vector for further chemical modification to enhance potency or selectivity.

Similarly, in the design of Histone Deacetylase (HDAC) inhibitors, a common pharmacophore model includes a zinc-binding group, a linker, and a cap group. The aromatic ring of this compound can serve as part of the linker or be incorporated into a cap group, with the amino and bromo groups providing handles for synthetic elaboration to optimize interactions with the enzyme surface. researchgate.net The strategic placement of the bromine atom can influence the electronic properties and conformation of the final molecule, which are critical aspects of rational design. unifi.it

The design of such compounds is often guided by computational methods like molecular docking, which can predict the binding orientation of a ligand in the active site of a target protein. researchgate.netnih.gov The known reactivity of the aldehyde and amino groups, combined with the potential for cross-coupling reactions at the bromo position, makes this compound a versatile building block for executing designs conceived through these in silico methods.

Precursor for Pharmacologically Relevant Molecules

The true value of this compound in medicinal chemistry lies in its role as a versatile precursor for a wide array of heterocyclic compounds with established or potential pharmacological activities. The ortho-amino and aldehyde functionalities are primed for condensation and cyclization reactions, leading to the formation of fused heterocyclic systems.

Quinazoline and Quinazolinone Derivatives: One of the most prominent applications of this compound is in the synthesis of quinazolines and their oxidized counterparts, quinazolinones. These scaffolds are present in numerous approved drugs and clinical candidates. ijmpr.innih.gov For example, reaction of 2-aminobenzaldehydes with amines can yield various quinazoline derivatives. nih.govfrontiersin.org These compounds have shown a broad spectrum of biological activities, including:

Anticancer Activity: Quinazoline-based molecules are well-known as EGFR kinase inhibitors for the treatment of cancers like non-small cell lung cancer. nih.gov The substitution pattern on the quinazoline ring, which can be influenced by the starting benzaldehyde, is crucial for their inhibitory activity. nih.govresearchgate.net

Antibacterial Activity: Certain quinazolinone derivatives have demonstrated significant antibacterial properties. ijmpr.infrontiersin.org

Tricyclic and Tetracyclic Heterocycles: The reactivity of this compound extends to the synthesis of more complex, multi-ring systems. Patents have described its use as a starting material for:

Tricyclic Tetrahydroquinoline Antibacterial Agents: These compounds show promise against a range of human and veterinary pathogens. frontiersin.org

Pesticidally Active Tetracyclic Derivatives: This highlights the broader applicability of the scaffold in agrochemical research. acs.org

1,3-Dipole Quinazoline Compounds: These molecules are being investigated for their potential in cancer therapy. nih.gov

The following table summarizes some of the key pharmacologically relevant molecular classes synthesized from this compound and its isomers.

| Precursor | Resulting Molecular Class | Potential Pharmacological Application | Reference(s) |

| This compound | Quinazolines/Quinazolinones | Anticancer (EGFR inhibitors), Antibacterial | nih.govijmpr.innih.govfrontiersin.orgresearchgate.net |

| This compound | Tricyclic Tetrahydroquinolines | Antibacterial | frontiersin.org |

| This compound | Tetracyclic Derivatives | Pesticidal | acs.org |

| 3-Bromobenzaldehyde (B42254) | Chalcones | Antibacterial | eijppr.com |

| 2-Amino-3,5-dibromobenzaldehyde | Ambroxol/Bromhexine Metabolites | Mucolytic | cartelinternational.com |

| 3-Bromobenzaldehyde | 2-Amino-3,5-dicyanopyridines | A2A Receptor Negative Allosteric Modulators | nih.gov |

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The derivatives of this compound are excellent candidates for SAR studies due to the three distinct functional groups that can be independently modified.

SAR of Quinazoline Derivatives: For quinazoline-based EGFR inhibitors, extensive SAR studies have revealed key structural requirements for potent activity. nih.gov Modifications at various positions of the quinazoline ring, which can be traced back to the substituents on the initial this compound, have profound effects:

Position 6 and 8: The presence of a halogen, such as the bromine from the precursor, at these positions can enhance antimicrobial activities. ijmpr.in

Position 2: Incorporation of different aryl or heterocyclic groups at this position significantly modulates the biological profile, influencing antibacterial, antifungal, and insecticidal properties. nih.govfrontiersin.org

Position 4: Substitution with anilino groups is a classic feature of many EGFR inhibitors, and modifications on this aniline ring are a major focus of SAR. nih.gov

SAR of Other Scaffolds: SAR studies are not limited to quinazolines. For example, in a series of imidazopyridine-based BAG3 modulators, the use of 2-bromobenzaldehyde (B122850) allowed for the introduction of a bromine atom on the phenyl ring of the final compound. mdpi.com Comparing this to unsubstituted analogues helps to understand the electronic and steric effects of the bromine on binding and activity. Similarly, in the development of novel bromodomain inhibitors, analogues were synthesized to explore the functional consequences of steric and electronic modifications to a fused bicyclic scaffold, where a bromobenzaldehyde was a key starting material. acs.org

The data from these studies are often tabulated to correlate structural changes with changes in potency (e.g., IC₅₀ or MIC values). This systematic approach allows medicinal chemists to build a comprehensive understanding of the pharmacophore and guide the design of more potent and selective drug candidates.

Application in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to produce higher-affinity leads.

This compound itself, or simpler derivatives, can be considered a fragment. Its molecular weight is relatively low, and it possesses key functional groups (hydrogen bond donors/acceptors, an aldehyde for covalent modification or further reaction) that can engage in interactions with a protein active site.

A relevant example is the discovery of inhibitors for Jumonji histone demethylases, such as KDM4A. escholarship.org In this study, a library of fragments was computationally docked into the enzyme's active site. After identifying initial hits, a strategy of fragment linking was employed. The design of covalently linked fragments, informed by docking poses, led to a significant improvement in affinity. escholarship.org While this compound was not explicitly used in that study, its bi-functional nature makes it an ideal candidate for such a fragment-linking approach. The amino and aldehyde groups could be used to link to two different, adjacent fragments that bind in nearby pockets of the active site.

Furthermore, the bromine atom provides a handle for fragment growing. A fragment containing the 2-amino-3-bromophenyl moiety could be identified through screening. Subsequently, Suzuki or other cross-coupling reactions could be used to extend the molecule from the bromine position into an adjacent binding pocket, thereby increasing potency and selectivity. This strategy is exemplified in the synthesis of indazole derivatives as potent PDK1 inhibitors, where fragment-based design was a key concept. mdpi.com

Bioisosteric Replacements and Functional Group Modifications

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug optimization. It is used to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, or to improve target binding. The functional groups of this compound—the phenyl ring, the bromo substituent, the amino group, and the aldehyde—are all amenable to bioisosteric replacement and functional group modifications.

Phenyl Ring Bioisosteres: The phenyl group itself can be a liability due to metabolic oxidation. Non-classical bioisosteres like cubane, bicyclo[1.1.1]pentane (BCP), and carboranes have been successfully used as phenyl ring mimics to improve metabolic stability and other properties. acs.orgucl.ac.ukresearchgate.net In a lead optimization program, one could envision replacing the phenyl ring of a this compound-derived compound with one of these 3D scaffolds.

Halogen Bioisosteres: The bromine atom can be replaced with other halogens (Cl, F) or with groups like trifluoromethyl (CF₃) or cyano (CN) to modulate electronic properties and lipophilicity. This is a common strategy in SAR studies. For instance, in the development of aminopyrimidine antibiotics, the activity of a 4-bromophenyl derivative was compared to a 4-chlorophenyl and other substituted analogues to fine-tune activity. d-nb.info

Functional Group Interconversions: The amino and aldehyde groups are highly versatile for chemical modification. iranchembook.irthermofisher.com

The aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to an imine or oxime. Each of these transformations dramatically alters the compound's properties and potential interactions with a biological target. For example, reductive amination of the aldehyde is a common method for introducing new amine-containing substituents. nih.gov

The primary amine can be acylated, alkylated, or converted into other functional groups. These modifications can alter hydrogen bonding capacity and basicity.

These modifications are crucial for navigating the complex landscape of drug discovery, allowing for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its pharmacological profile.

Advanced Characterization and Analytical Methodologies for Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For 2-Amino-3-bromobenzaldehyde (C₇H₆BrNO), HRMS provides a precise mass measurement that serves as a primary confirmation of its identity.

The technique can be performed using various ionization methods, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For instance, ESI-TOF (Time-of-Flight) analysis of the related isomer, 2-Amino-5-bromobenzaldehyde, has shown a calculated m/z for the molecular ion [M]⁺ of 198.9633, with an experimentally found value of 198.9628, demonstrating the accuracy of the method. orgsyn.org Similarly, predicted collision cross-section values can be calculated for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, which aids in their identification in complex mixtures. uni.lu The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by two mass units (M and M+2), a signature feature in the mass spectrum.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 199.97057 |

| [M+Na]⁺ | 221.95251 |

| [M]⁺ | 198.96274 |

| [M-H]⁻ | 197.95601 |

Data derived from computational predictions.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the amine protons (-NH₂), and the three aromatic protons on the benzene (B151609) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are particularly informative for confirming the 1,2,3-substitution pattern.

While direct spectral data for the 3-bromo isomer is not detailed in the provided literature, analysis of the closely related 2-Amino-5-bromobenzaldehyde reveals characteristic shifts. orgsyn.org For this isomer, the aldehyde proton appears as a singlet around δ 9.79 ppm, the amine protons as a broad singlet at δ 6.14 ppm, and the aromatic protons as doublets and a doublet of doublets between δ 6.56 and 7.58 ppm. orgsyn.org The ¹³C NMR spectrum provides complementary data, showing signals for the carbonyl carbon (around 192.9 ppm), and the seven distinct aromatic carbons. orgsyn.org

Multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the adjacencies of the aromatic hydrogens. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Table 2: ¹H and ¹³C NMR Data for the Isomer 2-Amino-5-bromobenzaldehyde in CDCl₃ orgsyn.org

| Atom Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| -CHO | 9.79 | s |

| -NH₂ | 6.14 | br s |

| Ar-H | 7.58 | d |

| Ar-H | 7.37 | dd |

| Ar-H | 6.56 | d |

| ¹³C NMR | ||

| C=O | 192.9 | |

| C-NH₂ | 148.8 | |

| C-Br | 107.4 | |

| Ar-C | 138.0, 137.5, 120.1, 118.1 |

s = singlet, br s = broad singlet, d = doublet, dd = doublet of doublets. Data for isomeric compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound must be grown.

While the crystal structure for this compound itself is not publicly available, data from closely related derivatives illustrate the power of this technique. For example, the crystal structure of {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone, a Schiff base derived from 3-bromobenzaldehyde (B42254), has been determined. iucr.orgnih.gov The analysis provided precise bond lengths, including the C=N azomethine bond (1.246 Å), and the dihedral angles between the aromatic rings. iucr.orgnih.gov Such studies also reveal how molecules pack in the crystal lattice, identifying intermolecular forces like hydrogen bonds that dictate the supramolecular architecture. iucr.orgnih.gov For this compound, a crystal structure would confirm the planarity of the benzene ring and the precise conformation of the amino and aldehyde substituents, as well as reveal any intra- or intermolecular hydrogen bonding involving these groups.

Table 3: Example Crystallographic Data for a Derivative, {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₃BrClNO |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 16.2068 (12) |

| b (Å) | 7.8839 (6) |

| c (Å) | 27.262 (2) |

| V (ų) | 3483.4 (5) |

| Z | 8 |

Data for a related derivative illustrates the type of information obtained.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying polar bonds. In the IR spectrum of this compound, key absorption bands would confirm the presence of the principal functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the aldehyde group is a strong, sharp band typically found around 1680-1700 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretch would appear at lower frequencies, typically in the 500-650 cm⁻¹ range. For the related isomer 2-Amino-5-bromobenzaldehyde, IR (ATR) spectroscopy shows N-H stretches at 3424 and 3322 cm⁻¹ and a strong C=O stretch at 1649 cm⁻¹. orgsyn.org

Raman spectroscopy, which detects vibrations based on changes in polarizability, is complementary to IR. It is often more sensitive to non-polar bonds and symmetric vibrations, and would be effective for analyzing the C-Br bond and the aromatic ring vibrations.

Table 4: Characteristic IR Absorption Frequencies for 2-Amino-5-bromobenzaldehyde orgsyn.org

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3424, 3322 |

| Aldehyde (-CHO) | C=O Stretch | 1649 |

| Aromatic Ring | C=C Stretch | 1614, 1545 |

| Aromatic Ring | C-H Bending | 1468 |

Data for isomeric compound illustrates expected regions.

Chromatographic Techniques for Purity and Mixture Analysis (HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

HPLC is used to separate non-volatile compounds. For the analysis of this compound and its reaction mixtures, a reverse-phase (RP) HPLC method would typically be used, often with a C18 column. sielc.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com By monitoring the elution profile with a UV detector (as the compound contains a chromophore) or a mass spectrometer, the purity of the product can be determined, and impurities can be quantified. The method is also used to track reaction progress, as seen in the synthesis of the related 2-amino-3,5-dibromobenzaldehyde. google.com

GC-MS is suitable for volatile and thermally stable compounds. This compound may be analyzed by GC-MS, potentially after derivatization of the polar amine group to improve volatility and peak shape. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each eluting peak, allowing for positive identification by comparison to spectral libraries or known standards. This technique has been successfully used to identify related isomers like 2-bromobenzaldehyde (B122850) and 3-bromobenzaldehyde in environmental samples. researchgate.net

Future Perspectives and Emerging Research Avenues

Chemo- and Regioselective Catalysis in Synthesis

The development of highly selective catalytic systems is paramount for the efficient utilization of multifunctional compounds like 2-Amino-3-bromobenzaldehyde. Future research will likely focus on catalysts that can distinguish between the different reactive sites on the molecule, enabling precise chemical transformations.

Transition-metal-catalyzed C-H bond functionalization represents a powerful strategy for forming C-C and C-X bonds directly, minimizing the need for pre-functionalized starting materials. beilstein-journals.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H amidation of aldehydes with dioxazolones has been shown to produce 2-aminobenzaldehydes, offering a direct route to amination. rsc.org Such methods could be adapted for the selective functionalization of the aromatic ring of this compound. The use of a directing group, which can be reversibly attached to the substrate, is an efficient strategy for achieving non-activated C-H functionalization. researchgate.net

Organocatalysis, a metal-free alternative, is another burgeoning area. beilstein-journals.org Organocatalytic C-H activation reactions are gaining traction as they are often cost-effective and favored in the pharmaceutical industry. beilstein-journals.org For example, the condensation of 2-aminobenzaldehydes with ketones, a key step in the Friedländer synthesis of quinolines, can be facilitated by various catalysts, including ionic liquids and nanocatalysts, to improve efficiency and selectivity. mdpi.comnih.gov Research into chemo- and regioselective organocatalysts for reactions involving this compound will likely expand, offering milder and more sustainable synthetic routes. A study on the reaction of 2-aminobenzyl alcohols with benzaldehydes demonstrated that the choice of solvent can dramatically alter the reaction outcome, leading to the regioselective synthesis of substituted quinolines instead of the expected benzoxazines. organic-chemistry.org This highlights the importance of reaction conditions in controlling selectivity.

Future efforts in this domain will likely involve:

Development of novel ligands for transition metal catalysts to fine-tune their reactivity and selectivity towards the C-H bonds or the bromo-substituent.

Application of biocatalysis , using enzymes to achieve high chemo- and regioselectivity under mild conditions.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reproducibility. acs.orgbeilstein-journals.org This technology is particularly well-suited for the synthesis and subsequent transformation of this compound, especially for reactions that are highly exothermic or involve hazardous reagents.

Palladium-catalyzed cross-coupling reactions, which are often used to modify the bromine substituent on this compound, have been successfully implemented in flow systems. acs.org Continuous-flow setups allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.orgacs.org For example, a continuous-flow system for Suzuki-Miyaura coupling reactions using a packed-bed reactor with a palladium catalyst has demonstrated high efficiency and the ability to operate for extended periods. acs.org

A patented method for producing 2-amino-substituted benzaldehyde (B42025) compounds has already utilized a flow reaction for one of the synthetic steps, highlighting the industrial interest in this technology. google.com The use of microwave-assisted flow chemistry is another promising avenue, as it can significantly accelerate reaction rates. rsc.org

Future research in this area will likely focus on:

Integrated multi-step flow syntheses where this compound is generated and then immediately used in a subsequent reaction without isolation.

The use of immobilized catalysts and reagents in packed-bed reactors to simplify purification and enable catalyst recycling. acs.org

Real-time reaction monitoring and optimization using inline analytical techniques (e.g., IR, UV-Vis spectroscopy) to ensure consistent product quality. beilstein-journals.org

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. numberanalytics.com For the synthesis and application of this compound, this translates to the use of renewable resources, safer solvents, and more energy-efficient processes. numberanalytics.comrsc.org

One approach is the use of greener oxidizing agents. For instance, benzylic alcohols can be oxidized to aromatic aldehydes using gaseous nitrogen dioxide, a process that generates nitric acid as the only byproduct, thus minimizing waste. nih.gov Another green method involves the bioreduction of aromatic aldehydes to their corresponding alcohols using an extract of Aloe vera under microwave irradiation. scielo.org.mx

Solvent-free, or neat, reaction conditions are also being explored. academie-sciences.fr The one-pot, multi-component synthesis of 2-amino-4H-benzo[b]pyrans from substituted aromatic aldehydes has been achieved by grinding the reactants with a solid catalyst at room temperature, eliminating the need for solvents. researchgate.netnih.gov The use of concentrated solar radiation as a renewable energy source in combination with biodegradable catalysts like lemon juice has also been demonstrated for the synthesis of quinazolinone derivatives from aromatic aldehydes. researchgate.net

Future directions for sustainable synthesis include:

Catalyst development: Focusing on earth-abundant and non-toxic metals, as well as recyclable organocatalysts and biocatalysts. numberanalytics.comresearchgate.net

Alternative energy sources: Increased use of microwave and solar energy to drive reactions, reducing reliance on fossil fuels. scielo.org.mxresearchgate.net

Atom economy: Designing reactions that incorporate the maximum number of atoms from the starting materials into the final product. numberanalytics.com

Exploration of Novel Bioactivities and Therapeutic Targets

Derivatives of this compound, particularly quinolines and quinazolinones, are known to possess a wide range of biological activities. rsc.orgresearchgate.netrsc.org Future research will continue to explore the therapeutic potential of novel compounds synthesized from this precursor.

Quinazolinone derivatives have shown promise as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. researchgate.netscispace.com For example, certain quinazolinones have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. rsc.org The substitution pattern on the quinazolinone core is crucial for its biological activity. scispace.com

Similarly, quinoline (B57606) derivatives are being investigated for a variety of therapeutic applications, including as anticancer and antimalarial drugs. rsc.org The Friedländer synthesis, which utilizes 2-aminobenzaldehydes, is a common method for preparing these compounds. mdpi.comnih.gov

The exploration of novel bioactivities will involve:

High-throughput screening of compound libraries derived from this compound against a wide range of biological targets.

Structure-activity relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity and to design more potent and selective compounds.

Investigation of new therapeutic targets , moving beyond traditional areas to explore the potential of these compounds in treating a broader spectrum of diseases. For instance, derivatives of the related 2-amino-1-(3-bromophenyl)ethanone (B1614767) are being studied as potential multitargeted inhibitors for various cancer cell lines.

Machine Learning and AI in Synthetic Route Design